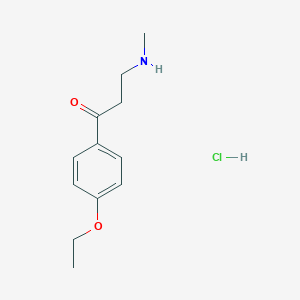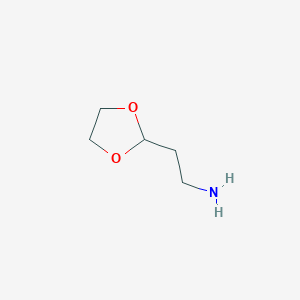
2-氨基-4,6-二甲氧基嘧啶
描述
2-Amino-4,6-dimethoxypyrimidine is a heterocyclic organic compound with the molecular formula C6H9N3O2. It is a derivative of pyrimidine, characterized by the presence of amino and methoxy groups at the 2, 4, and 6 positions of the pyrimidine ring. This compound is significant in various fields, including pharmaceuticals, agriculture, and materials science, due to its versatile chemical properties and applications .
科学研究应用
2-Amino-4,6-dimethoxypyrimidine has numerous applications in scientific research:
作用机制
Target of Action
2-Amino-4,6-dimethoxypyrimidine (ADM) is a derivative of pyrimidine and is an important intermediate of sulfonylurea herbicides . It is also used to synthesize thiourea compounds with broad-spectrum antimicrobial and insecticidal properties . The primary targets of ADM are therefore the biochemical pathways involved in the action of these herbicides and antimicrobial agents.
Mode of Action
The mode of action of ADM involves its ability to act as a nucleophile. It can be deprotonated quite easily because the conjugated base is stabilized by resonance . This allows it to attack the aldehyde carbon in certain reactions . This is essentially an aldol condensation .
Biochemical Pathways
ADM is identified as a degradation product of sulfosulphuron in agricultural soil . It was isolated as a metabolite during the biodegradation of bensulphuron-methyl by Penicillium pinophilum . Therefore, the biochemical pathways affected by ADM are likely related to the metabolism of these compounds.
Pharmacokinetics
Its molecular weight is 1551546 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Action Environment
The action of ADM can be influenced by environmental factors. For instance, it has been identified as a degradation product in agricultural soil , suggesting that its presence and action may be influenced by soil conditions. Furthermore, safety data sheets recommend using ADM only outdoors or in a well-ventilated area , indicating that its action, efficacy, and stability may be affected by the surrounding environment.
生化分析
Cellular Effects
It has been used in the preparation of solid polymer electrolytes for dye-sensitized solar cells (DSSC), indicating that it may have some influence on cell function .
Molecular Mechanism
It is known that it can act as a nucleophile, suggesting that it may interact with other molecules through nucleophilic attack
Temporal Effects in Laboratory Settings
It has been used in the preparation of solid polymer electrolytes for DSSC, suggesting that it may have some long-term effects on cellular function .
Metabolic Pathways
2-Amino-4,6-dimethoxypyrimidine is involved in the synthesis of sulfonylurea herbicides and thiourea compounds
准备方法
Synthetic Routes and Reaction Conditions
2-Amino-4,6-dimethoxypyrimidine can be synthesized through several methods. One common method involves the methylation of 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate in the presence of potassium carbonate and a phase transfer catalyst such as tetrabutyl ammonium bromide. The reaction is typically carried out at a temperature of 150°C for 10 hours .
Another method involves a multi-step process starting from guanidine nitrate and diethyl malonate to form 2-amino-4,6-dihydroxypyrimidine, which is then reacted with phosphorus oxychloride to produce 2-amino-4,6-dichloropyrimidine. The final step involves methylation to obtain 2-amino-4,6-dimethoxypyrimidine .
Industrial Production Methods
Industrial production of 2-amino-4,6-dimethoxypyrimidine often employs environmentally friendly methods to minimize pollution. For instance, using dimethyl carbonate as a methylating agent instead of traditional toxic reagents like haloalkane and dimethyl sulfate reduces the environmental impact .
化学反应分析
Types of Reactions
2-Amino-4,6-dimethoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Oxidation Reactions: Oxidized derivatives of the original compound.
Reduction Reactions: Reduced forms of the compound, often with altered functional groups.
相似化合物的比较
Similar Compounds
- 2-Amino-4,6-dihydroxypyrimidine
- 2-Amino-4,6-dichloropyrimidine
- 2-Amino-4,6-dimethylpyrimidine
Uniqueness
2-Amino-4,6-dimethoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, the presence of methoxy groups enhances its solubility and reactivity, making it more suitable for certain applications, such as in the synthesis of environmentally friendly pesticides .
属性
IUPAC Name |
4,6-dimethoxypyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFRCHIUUKWBLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074620 | |
| Record name | 4,6-Dimethoxy-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 2-Pyrimidinamine, 4,6-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
36315-01-2 | |
| Record name | 2-Amino-4,6-dimethoxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36315-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4,6-dimethoxypyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036315012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrimidinamine, 4,6-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,6-Dimethoxy-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dimethoxypyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4,6-DIMETHOXYPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B9760951K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 2-amino-4,6-dimethoxypyrimidine is C6H9N3O2, and its molecular weight is 155.15 g/mol. [, , ]
A: Key spectroscopic data can be obtained through techniques like IR, 1H NMR, and APT. [, , ] For instance, IR spectroscopy reveals characteristic peaks associated with N-H, C=N, and C-O stretches, confirming the presence of amino, pyrimidine, and methoxy groups within the molecule. [, ]
A: The solubility of 2-amino-4,6-dimethoxypyrimidine varies depending on the solvent. It exhibits different solubilities in polar solvents like ethanol, methanol, and acetonitrile. []
A: 2-amino-4,6-dimethoxypyrimidine frequently engages in hydrogen bonding, particularly N-H···O and N-H···N interactions. It also participates in π-π stacking interactions, influencing the crystal packing and supramolecular architecture. [, , , , , , , ]
A: 2-amino-4,6-dimethoxypyrimidine is often identified as a major degradation product of certain sulfonylurea herbicides like imazosulfuron, nicosulfuron, and rimsulfuron in soil. [, , , , ]
A: Microorganisms in soil can contribute to the degradation of 2-amino-4,6-dimethoxypyrimidine. [, , ] The degradation process often involves the cleavage of the sulfonylurea bond, leading to the formation of 2-amino-4,6-dimethoxypyrimidine. [, , , ] Further microbial action can then lead to its breakdown into smaller molecules. [, ]
A: 2-amino-4,6-dimethoxypyrimidine serves as a crucial building block in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. [, , , , , , ] Its derivatives are employed in synthesizing sulfonylurea herbicides like bensulfuron-methyl, nicosulfuron, and orthosulfamuron. [, , ]
A: Yes, several methods exist for synthesizing 2-amino-4,6-dimethoxypyrimidine. Traditional methods use guanidine nitrate and diethyl malonate as starting materials. [, ] Greener approaches utilize dimethyl carbonate as a methylating agent. [, , ]
A: Yes, 2-amino-4,6-dimethoxypyrimidine can function as a ligand, coordinating to metal ions such as Co(II), Cu(II), Sn(II), and Zn(II). [, , , ] It demonstrates versatile coordination modes, often bridging metal centers in coordination polymers. [, ]
A: The coordination mode of 2-amino-4,6-dimethoxypyrimidine influences the dimensionality and overall architecture of the resulting metal-organic frameworks. [, ] For instance, it can lead to the formation of 1D chains or 3D supramolecular networks through hydrogen bonding and π-π interactions. [, , ]
A: Yes, Density Functional Theory (DFT) has been used to investigate the structural features, electronic properties, and reactivity of 2-amino-4,6-dimethoxypyrimidine. [, , ] These calculations provide insights into its molecular properties, including its ability to engage in hydrogen bonding and charge transfer interactions. [, ]
A: While specific QSAR models for 2-amino-4,6-dimethoxypyrimidine derivatives may not be extensively reported in the provided research, its structural analogs, particularly those incorporated into sulfonylurea herbicides, have been subjected to QSAR studies to understand their herbicidal activity and develop more potent and selective compounds. []
A: Yes, studies have investigated the thermal stability of 2-amino-4,6-dimethoxypyrimidine using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). [, ] These analyses provide insights into its melting point, decomposition temperature, and thermodynamic properties. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)



![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)






